

Pridopidine Hydrochloride: Application Notes and Protocols for Cell-Based Experiments

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Compound of Interest

Compound Name: Pridopidine Hydrochloride

Cat. No.: B610199

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridopidine is a selective and potent Sigma-1 Receptor (S1R) agonist currently under investigation for the treatment of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] The Sigma-1 Receptor is an intracellular protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it plays a crucial role in regulating key cellular processes essential for neuronal health and survival.[1] Activation of S1R by pridopidine has demonstrated neuroprotective effects in various preclinical models of neurodegenerative disorders.[1][2] These effects are attributed to its ability to enhance mitochondrial function, reduce endoplasmic reticulum (ER) stress, increase the production of brain-derived neurotrophic factor (BDNF), and promote neuronal survival and plasticity.[3][4][5][6]

This document provides detailed application notes and protocols for the preparation and use of **Pridopidine Hydrochloride** in cell-based experiments, aimed at assisting researchers in neuroscience and drug development.

Physicochemical Properties and Mechanism of Action

Pridopidine Hydrochloride acts as a high-affinity agonist for the Sigma-1 Receptor (S1R).[7] Its binding to S1R initiates a cascade of downstream signaling events that contribute to its neuroprotective properties. These include the upregulation of the BDNF signaling pathway and the AKT/PI3K pathway, both of which are critical for neuronal survival and plasticity.[3] Furthermore, pridopidine has been shown to alleviate ER stress by reducing the levels of unfolded protein response (UPR) markers and to improve mitochondrial function by normalizing mitochondrial complex activity and reducing reactive oxygen species (ROS) levels.[4] While initially investigated for its interaction with dopamine D2/D3 receptors, studies have shown that pridopidine has a much higher affinity for the S1R.[1]

Data Presentation

Table 1: Physicochemical and Binding Properties of Pridopidine

Property	Value	Source
Molecular Weight	281.42 g/mol	[7]
Molecular Formula	C ₁₅ H ₂₃ NO ₂ S	[7]
CAS Number	346688-38-8	[7]
Solubility	Soluble to 100 mM in DMSO and ethanol	[7]
Purity	≥98%	[7]
Storage	Store at -20°C	[7]
Sigma-1 Receptor (S1R) Ki	7.1 nM (in HEK293 cells and rat striatal membranes)	[7]
Dopamine D2 Receptor (high-affinity) Ki	~7520 nM	[8]
Dopamine D2 Receptor (low-affinity) Ki	17.5 μM	[7]
Dopamine D3 Receptor Selectivity	~30-fold selective for S1R over D3	[7]

Table 2: Effective Concentrations of Pridopidine in Cell-Based Assays

Assay	Cell Type	Concentration Range	Effective Concentration	Incubation Time	Observed Effect	Source
Neuroprotection against mutant Huntingtin (mHTT) toxicity	Mouse primary striatal and cortical neurons	0.001 - 1 μ M	EC50 in the mid-nanomolar range	Not specified	Protection against mHTT-induced cell death	[7] [9]
Reduction of eIF2 α phosphorylation (ER stress marker)	HEK293 cells expressing myc-Htt96Q	Not specified	Maximal effect at 3 μ M	8 and 24 hours	Reduction of ER stress	
Rescue of mitochondrial membrane potential (MMP)	HD human lymphoblasts	5 μ M	5 μ M	24 hours pre-treatment, then 6 hours with H ₂ O ₂	Significant rescue of H ₂ O ₂ -induced MMP decrease	
Increased cell viability	HD human lymphoblasts	5 μ M	5 μ M	24 hours pre-treatment, then 6 hours with H ₂ O ₂	Significant increase in cell viability after H ₂ O ₂ challenge	
Increased mitochondrial respiration	Neural stem cells (NSCs)	0.1 and 1 μ M	0.1 and 1 μ M	24 hours	Significant increase in basal and maximal respiration	[1]

Reduction of ROS levels	HD lymphoblasts	5 μ M	5 μ M	24 hours	Significant reduction of ROS levels	[1]
Neuroprotection in nuclear condensate assay	Htt N586-82Q transfected cortical neurons	100 nM - 100 μ M	EC50 of about 1 μ M	Not specified	Dose-dependent protection	[8]

Experimental Protocols

Protocol 1: Preparation of Pridopidine Hydrochloride Stock Solution (10 mM)

Materials:

- **Pridopidine Hydrochloride** powder
- Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Weighing:** In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 2.814 mg of **Pridopidine Hydrochloride** powder.
- **Dissolution:** Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

- **Solubilization:** Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. The resulting solution will be a 10 mM stock solution.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Experiments

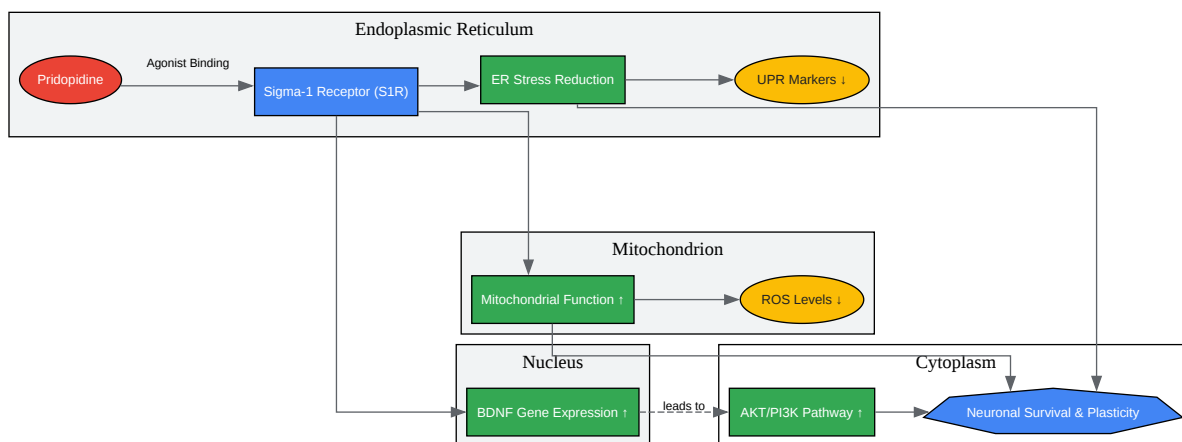
Materials:

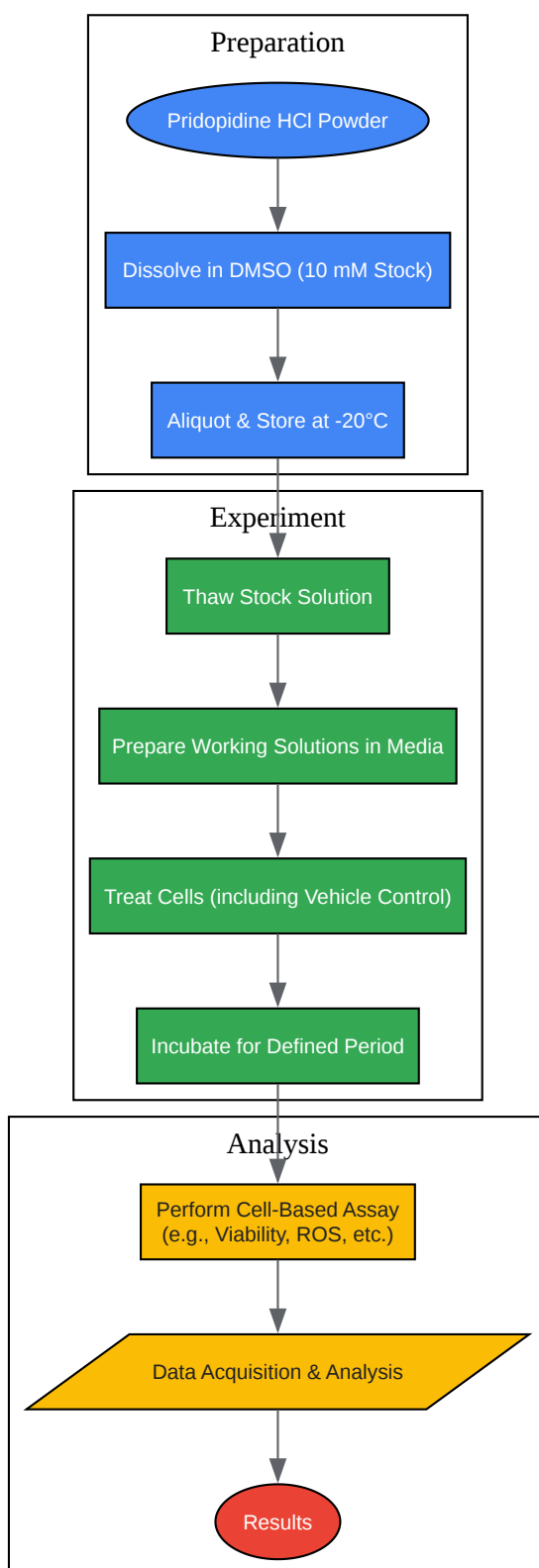
- 10 mM **Pridopidine Hydrochloride** stock solution (from Protocol 1)
- Pre-warmed, sterile cell culture medium appropriate for your cell line

Procedure:

- **Thawing:** Thaw a single aliquot of the 10 mM **Pridopidine Hydrochloride** stock solution at room temperature.
- **Dilution:** In a sterile environment, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 1 μ M working solution, you can perform a 1:10,000 dilution (e.g., add 1 μ L of the 10 mM stock solution to 10 mL of cell culture medium).
- **Vehicle Control:** It is crucial to include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of pridopidine used in the experiment.
- **Application to Cells:** Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration as determined by your experimental design.

Mandatory Visualization





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